molecular formula C7H7Br2N3OS B2370079 2-Bromo-1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrobromide CAS No. 187597-19-9

2-Bromo-1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrobromide

Cat. No.: B2370079
CAS No.: 187597-19-9
M. Wt: 341.02
InChI Key: LVULQULHTJTIQR-UHFFFAOYSA-N
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Description

2-Bromo-1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrobromide is a complex organic compound with a molecular formula of C7H7Br2N3OS. This compound is notable for its unique structure, which includes a triazole and thiazole ring fused together.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a feature shared by this compound, allows it to make specific interactions with different target receptors . These interactions can lead to changes in the function of the targets, potentially resulting in the observed pharmacological effects.

Biochemical Pathways

Given the diverse pharmacological activities associated with similar compounds , it is likely that multiple pathways are affected. These could include pathways involved in inflammation, pain perception, microbial growth, and cancer cell proliferation, among others.

Result of Action

Based on the pharmacological activities associated with similar compounds , it can be inferred that the compound may have effects such as inhibition of microbial growth, reduction of inflammation and pain, and inhibition of cancer cell proliferation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoacetyl bromide with 6-methyl-1,2,4-triazolo[3,2-b][1,3]thiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation might produce a ketone or aldehyde .

Scientific Research Applications

2-Bromo-1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Bromo-1-(6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrobromide apart is its unique combination of triazole and thiazole rings, which imparts distinct chemical and biological properties. This fusion of rings is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

2-bromo-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3OS.BrH/c1-4-6(5(12)2-8)13-7-9-3-10-11(4)7;/h3H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVULQULHTJTIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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